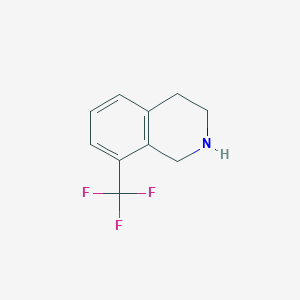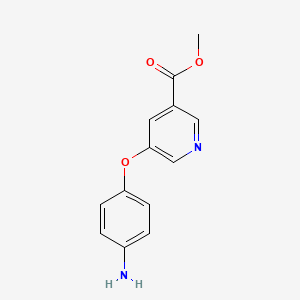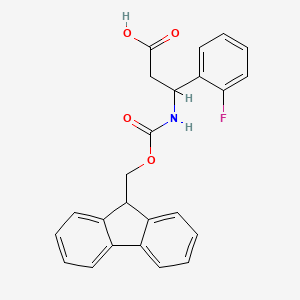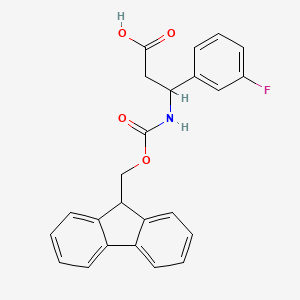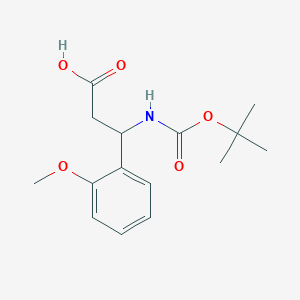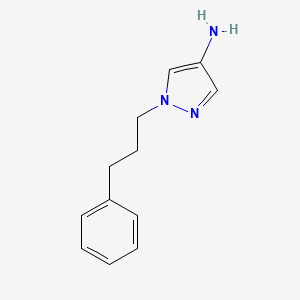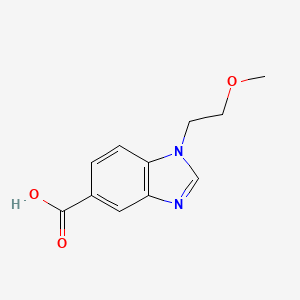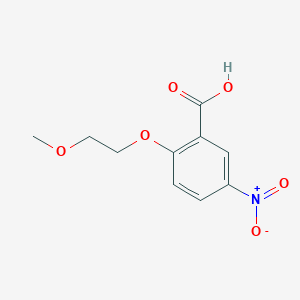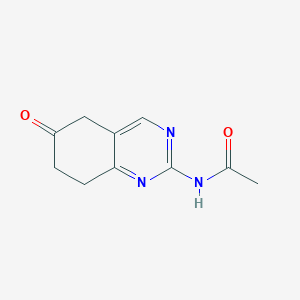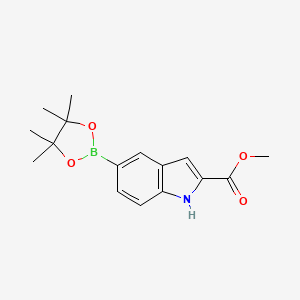
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole-2-carboxylate
Overview
Description
“Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole-2-carboxylate” is a chemical compound. It has a molecular weight of 276.14 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a boron atom at the center of a dioxaborolane ring, which is tetramethylated . This structure is attached to an indole ring, which is further carboxylated and methylated .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 276.14 . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Molecular Structure Analysis
The molecular structures of derivatives of Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indole-2-carboxylate have been thoroughly analyzed through spectroscopy, X-ray diffraction, and density functional theory (DFT). These analyses help to confirm the structures and understand the physicochemical properties of the compounds. Studies highlight the consistency of the molecular structures optimized by DFT with the crystal structures determined by X-ray diffraction. In addition, molecular electrostatic potential and frontier molecular orbitals of these compounds have been investigated to reveal further physicochemical properties (Huang et al., 2021), (Huang et al., 2021).
Synthesis and Characterization
Compounds containing the Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indole-2-carboxylate moiety have been synthesized through various chemical reactions, including electrophilic substitution and coupling reactions. These processes have led to the creation of novel compounds, such as near-infrared indole carbazole borate fluorescent probes. Characterization of these compounds is done through spectroscopic methods like 1H NMR and IR to confirm their structure and study their properties (You-min, 2014).
Physicochemical Property Analysis
DFT studies play a crucial role in understanding the properties of derivatives of Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indole-2-carboxylate. Through these analyses, researchers can calculate and compare molecular structures, revealing significant insights into the stability and conformation of the molecules. These studies help in understanding the intrinsic properties of the compounds, which is essential for their potential applications in various fields (Ye et al., 2021).
Safety and Hazards
Mechanism of Action
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole-2-carboxylate is currently unavailable . The compound’s bioavailability, half-life, and other pharmacokinetic parameters would need to be determined through experimental studies.
properties
IUPAC Name |
methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)11-6-7-12-10(8-11)9-13(18-12)14(19)20-5/h6-9,18H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDMZZXKGOYEEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



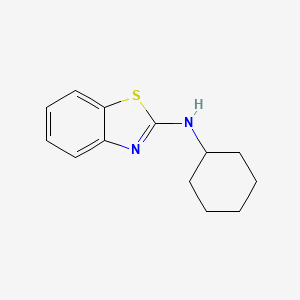
![Acetic acid, chloro[(3,4-dichlorophenyl)hydrazono]-, ethyl ester](/img/structure/B3121330.png)
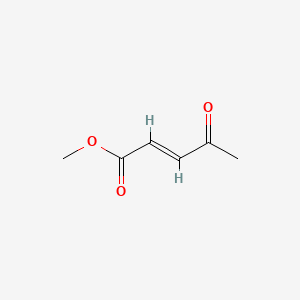
![2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetic acid](/img/structure/B3121349.png)
